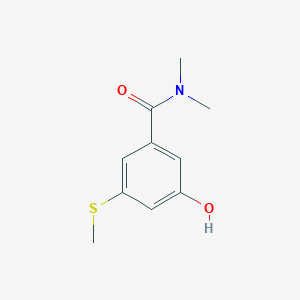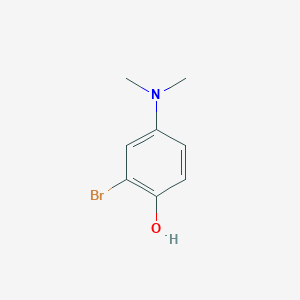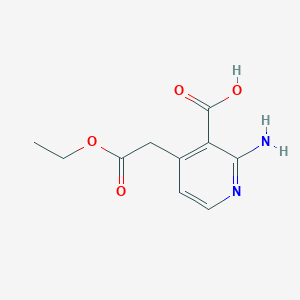
3-(Tert-butoxycarbonyl)-2-(4-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID is a chiral compound that features a tert-butoxy group, a fluorophenyl group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and tert-butyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with tert-butyl acetoacetate under basic conditions to form an intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution using a suitable chiral auxiliary or catalyst to obtain the desired enantiomer.
Hydrolysis: The tert-butyl group is hydrolyzed under acidic conditions to yield (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
®-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID: The enantiomer of the compound with different chiral properties.
4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID: The racemic mixture of the compound.
4-(TERT-BUTOXY)-2-PHENYL-4-OXOBUTANOIC ACID: A similar compound without the fluorine substitution.
Uniqueness: (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID is unique due to its specific chiral configuration and the presence of both tert-butoxy and fluorophenyl groups
Propriétés
Formule moléculaire |
C14H17FO4 |
|---|---|
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18) |
Clé InChI |
MGQKIYKBMWHCFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)









